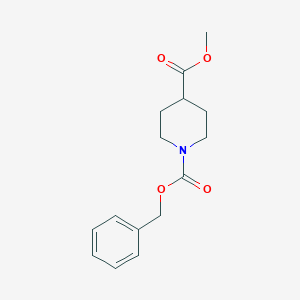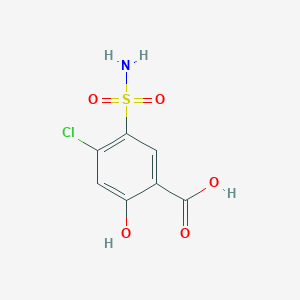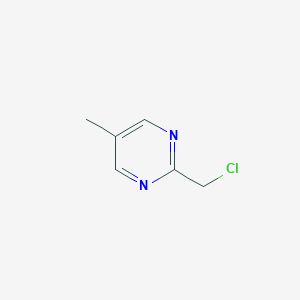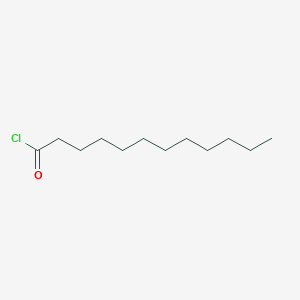
Lauroyl chloride
概要
説明
Lauroyl chloride is an organic compound with the formula CH3(CH2)10COCl . It is the acid chloride of lauric acid and is a standard reagent for installing the lauroyl group . It is mainly produced as a precursor to dilauroyl peroxide, which is widely used in free-radical polymerizations .
Synthesis Analysis
Lauroyl chloride is synthesized by the reaction of lauric acid with thionyl chloride . The reaction involves the use of carboxylic acid and two (trichloromethyl) carbonic ether, prepared in an organic solvent under the action of an organic amine catalyst .Molecular Structure Analysis
The molecular formula of Lauroyl chloride is CHClO. It has an average mass of 218.763 Da and a Monoisotopic mass of 218.143738 Da .Chemical Reactions Analysis
Lauroyl chloride is a substrate for diverse reactions characteristic of acid chlorides. With a base, it converts to laurone, a ketone with the formula [CH3(CH2)10]2CO . With sodium azide, it reacts to give undecyl isocyanate via a Curtius rearrangement of the acyl azide .Physical And Chemical Properties Analysis
Lauroyl chloride is a colorless liquid with a density of 0.9±0.1 g/cm3 . It has a boiling point of 266.6±3.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.5±3.0 kJ/mol, and the flash point is 122.0±7.4 °C .科学的研究の応用
Chemical Modification of Nanocelluloses
Lauroyl chloride is used as a tailoring agent for the chemical modification of nanocelluloses, including nanofibrillated cellulose and cellulose nanocrystals. This modification process enhances the water solubility and surface activity of acylated collagen .
Preparation of Organic Low-Friction Boundary Lubricants
It serves as a key ingredient in the preparation of novel polyvinyl alcohol hydrogels which act as organic low-friction boundary lubricants .
Synthesis of Hemicellulose-Based Hydrophobic Biomaterials
Lauroyl chloride is utilized to synthesize hemicellulose-based hydrophobic biomaterials with varying degrees of substitution. These biomaterials are synthesized under mild conditions in homogeneous media by reacting with native wheat straw hemicellulosic polymers .
Precursor to Dilauroyl Peroxide
A primary production use of lauroyl chloride is as a precursor to dilauroyl peroxide, which plays a crucial role in free-radical polymerizations .
Esterification of Nanofibrillated Cellulose
It is employed in the esterification of nanofibrillated cellulose, leading to an increase in hydrophobicity and a decrease in crystallinity, which is beneficial for various composite film applications .
作用機序
Lauroyl chloride, also known as dodecanoyl chloride, is an organic compound with the formula CH3(CH2)10COCl . It is the acid chloride of lauric acid .
Target of Action
Lauroyl chloride is a standard reagent for installing the lauroyl group . It is mainly used as a precursor to dilauroyl peroxide, which is widely used in free-radical polymerizations . It is also used as a tailoring agent for chemical modification of nanocelluloses of different length, nanofibrillated cellulose, and cellulose nanocrystals .
Mode of Action
Lauroyl chloride is a substrate for diverse reactions characteristic of acid chlorides . With base, it converts to laurone, a ketone with the formula [CH3(CH2)10]2CO . With sodium azide, it reacts to give undecyl isocyanate via a Curtius rearrangement of the acyl azide .
Biochemical Pathways
It is known that lauroyl chloride can react with bases to form laurone , and with sodium azide to form undecyl isocyanate .
Result of Action
It is known that lauroyl chloride can be used to modify nanocelluloses and collagen, improving their water solubility and surface activity .
Action Environment
Lauroyl chloride may be incompatible with strong oxidizing and reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of lauroyl chloride.
Safety and Hazards
Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
特性
IUPAC Name |
dodecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIJDNPUZEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044368 | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145 °C @ 18 MM HG | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lauroyl chloride | |
Color/Form |
WATER-WHITE LIQUID | |
CAS RN |
112-16-3 | |
| Record name | Dodecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-17 °C | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Lauroyl chloride has the molecular formula C12H23ClO and a molecular weight of 218.77 g/mol. []
A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize lauroyl chloride and its derivatives. FTIR analysis often reveals a characteristic peak for the carbonyl group (C=O) present in lauroyl chloride. [, , , , , ]
A: Lauroyl chloride primarily reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. This reaction leads to the formation of esters and amides, respectively. [, , , , , ]
ANone: Lauroyl chloride finds use in various applications, including:
- Surface Modification: It can modify the surface properties of materials like cellulose, tourmaline powder, and wheat straw hemicelluloses, enhancing their hydrophobicity. [, , , , , ]
- Synthesis of Surfactants: Lauroyl chloride serves as a precursor for synthesizing various surfactants, including gemini surfactants, which exhibit unique properties. [, , ]
- Preparation of Biodegradable Materials: Researchers utilize lauroyl chloride to modify natural polymers like chitosan and cellulose, creating materials with potential applications in drug delivery and bioplastics. [, , , , ]
- Synthesis of Other Compounds: Lauroyl chloride acts as a building block for synthesizing various organic compounds, including pharmaceutical intermediates. [, , , , ]
A: Lauroyl chloride is soluble in various organic solvents like dimethylformamide (DMF), acetone, tetrahydrofuran (THF), and dichloromethane. [, , , ]
A: Increasing the DS of lauroyl chloride on cellulose generally enhances the hydrophobicity and tensile strength of the resulting material. [, ]
A: While lauroyl chloride itself might not act as a catalyst in typical reactions, it can be a component in catalyst systems. For instance, lauroyl peroxide, derived from lauroyl chloride, is a known polymerization catalyst. []
A: Modifying the alkyl chain length can significantly influence the properties of lauroyl chloride derivatives. For instance, increasing the chain length generally enhances the hydrophobicity and can impact the critical micelle concentration (CMC) in surfactants. [, , ]
A: Lauroyl chloride is susceptible to hydrolysis in the presence of water, leading to the formation of lauric acid and hydrochloric acid. Storage under anhydrous conditions is crucial for maintaining its stability. [, ]
A: Lauroyl chloride is corrosive and moisture-sensitive. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be handled in a well-ventilated area to avoid inhalation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

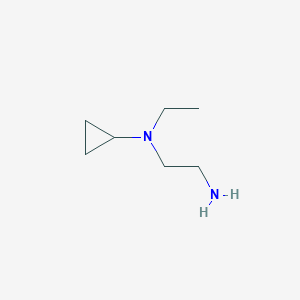
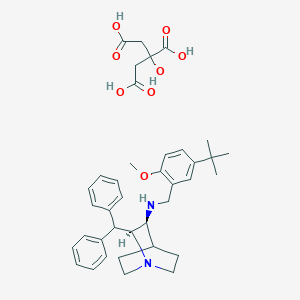
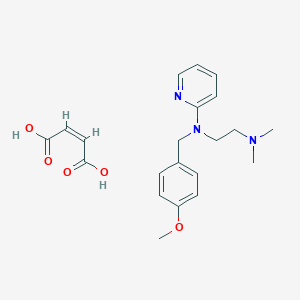
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)


